7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Overview
Description
“7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine” is a chemical compound with the molecular formula C7H7BrN2S . It has an average mass of 231.113 Da and a monoisotopic mass of 229.951324 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2S/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Pyrido-Thiazine Derivatives
The synthesis of a new series of imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines, which are potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex, demonstrates a complex synthetic route starting from 2-chloro-3-nitropyridine. This pathway involves the creation of 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, followed by reactions leading to 1H-pyrido[2,3-b][1,4]thiazin-2-ylphosphate derivative and finally to 1,2,4-oxadiazolylimidazo[1,5-d]pyrido[2,3-b]pyrazine derivatives (Weber & Erker, 2002).
Crystal Structures
The crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative have been elucidated, providing insights into the molecular geometry, including dihedral angles and planarity of the fused-ring systems. These structures contribute to understanding the conformational dynamics and potential intermolecular interactions of such compounds (Popek & Crundwell, 2019).
Reinvestigation of Dehydrogenation Reactions
A reinvestigation into the dehydrogenation reactions of 5,5a-dihydropyrido[2,1-c]thieno[3,2-e][1,4]thiazine derivatives has corrected previous misconceptions about the reaction products, leading to a better understanding of the chemical behavior and stability of these compounds under various conditions. This research is vital for the accurate synthesis and application of pyrido-thiazine derivatives in scientific studies (Kakehi et al., 1992).
Novel Synthesis Routes and Antimicrobial Activities
The facile synthesis of novel pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids demonstrates innovative pathways for creating such compounds. Some derivatives exhibited potent inhibitory activity against specific cancer cell lines, highlighting the potential biomedical applications of these substances (Al-huniti et al., 2007).
Safety And Hazards
properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPXIGWTYUSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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